

HPLC analytical method for N-Phenylethylenediamine quantification

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Compound of Interest

Compound Name: *N-Phenylethylenediamine*

Cat. No.: B159392

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An HPLC Analytical Method for the Quantification of **N-Phenylethylenediamine**

This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of **N-Phenylethylenediamine**. This method is applicable to researchers, scientists, and professionals in drug development for quality control and impurity analysis.

Principle

This method employs reversed-phase HPLC with UV detection to separate and quantify **N-Phenylethylenediamine**. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is performed at a wavelength where **N-Phenylethylenediamine** exhibits significant absorbance, ensuring high sensitivity.

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Reagents:

- **N-Phenylethylenediamine** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Dipotassium hydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)

Preparation of Solutions

- Mobile Phase: A mixture of 0.05 M dipotassium hydrogen phosphate buffer (pH adjusted to 7.0 with orthophosphoric acid) and acetonitrile in a 70:30 (v/v) ratio. The mobile phase should be filtered through a 0.45 μ m membrane filter and degassed prior to use.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh about 100 mg of **N-Phenylethylenediamine** reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 μ g/mL.

Sample Preparation

For the analysis of bulk drug samples, accurately weigh a quantity of the sample equivalent to 100 mg of **N-Phenylethylenediamine** and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 μ m syringe filter before injection. For samples with complex matrices, a suitable extraction method like liquid-liquid extraction or solid-phase extraction may be required.[1][2]

Chromatographic Conditions

The following chromatographic conditions are recommended:

Parameter	Value
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.05M KH ₂ PO ₄ (pH 7.0) (30:70 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	20 µL
Run Time	10 minutes

Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized below.

System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria are a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time.

Linearity

The linearity of the method was established by analyzing a series of standard solutions over the concentration range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

Parameter	Result
Linearity Range	1 - 50 µg/mL
Correlation Coefficient (r ²)	> 0.999
Regression Equation	y = mx + c

Accuracy

Accuracy was determined by the recovery of known amounts of **N-Phenylethylenediamine** spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked Level	Mean Recovery (%)	% RSD
80%	99.5	0.8
100%	100.2	0.5
120%	99.8	0.7

Precision

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate samples of the same batch on the same day. Intermediate precision was determined by analyzing the same samples on three different days.

Precision Type	% RSD
Repeatability (Intra-day)	< 1.0%
Intermediate Precision (Inter-day)	< 1.5%

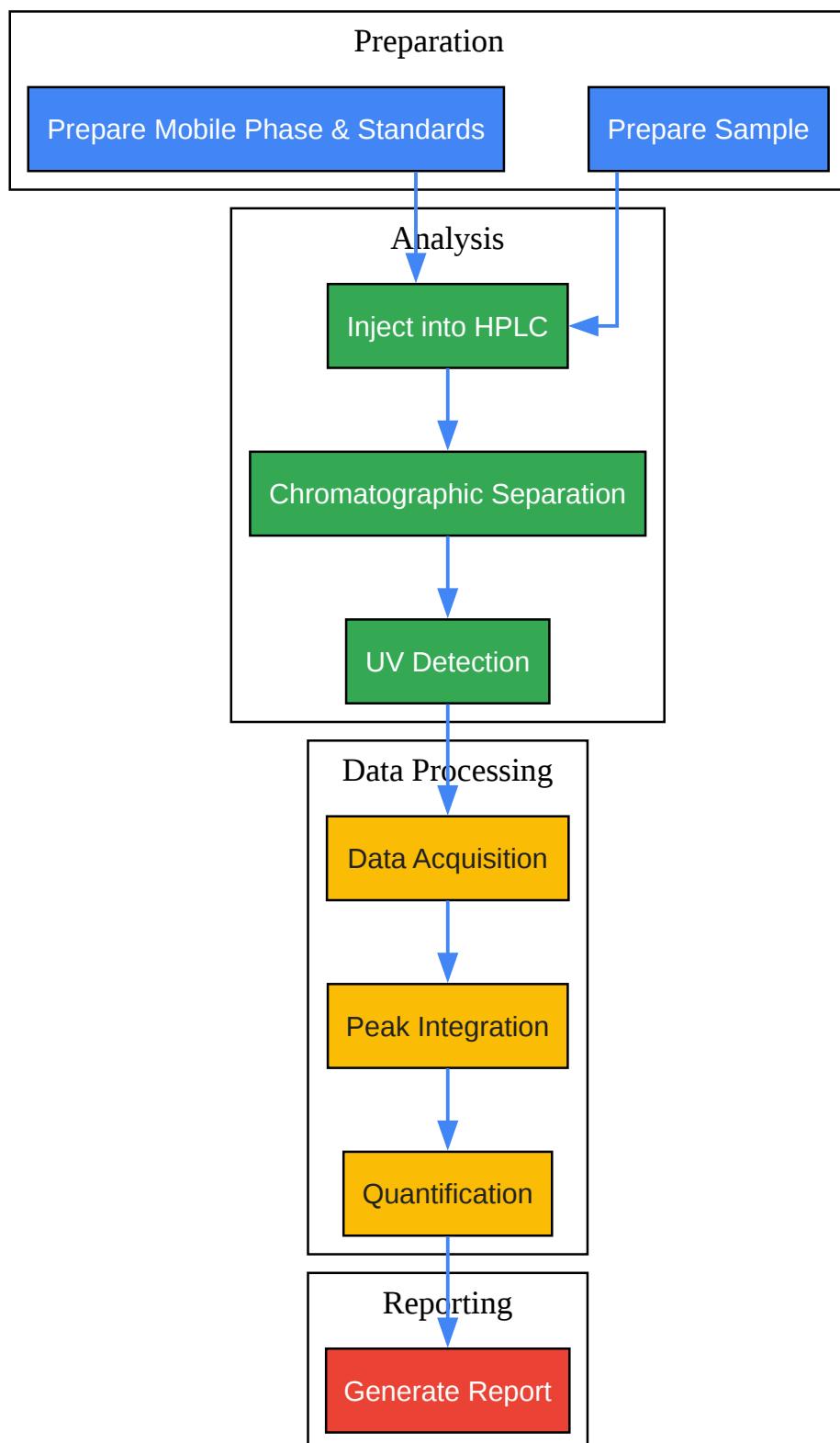
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of 10:1.

Parameter	Value
LOD	0.1 µg/mL
LOQ	0.3 µg/mL

Experimental Workflow and Diagrams

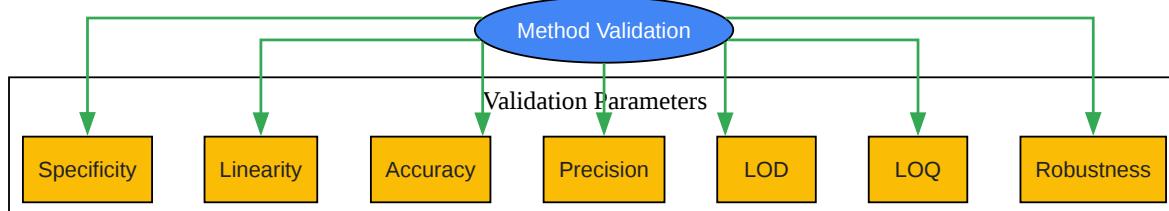
The overall workflow for the HPLC analysis of **N-Phenylethylenediamine** is depicted below.



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Caption: General workflow for HPLC analysis.

The logical relationship for method validation is illustrated in the following diagram.



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Caption: Key parameters for analytical method validation.

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References

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